N-(Pyridin-4-YL)piperidine-4-carboxamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-pyridin-4-ylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10/h3-4,7-9,12H,1-2,5-6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGJIEPQECNRLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572732 | |
| Record name | N-(Pyridin-4-yl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110105-35-6 | |
| Record name | N-(Pyridin-4-yl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Piperidine Carboxamides in Drug Discovery
The piperidine (B6355638) ring is a ubiquitous structural motif in medicinal chemistry, present in a wide array of approved pharmaceuticals. arizona.edunih.gov Its derivatives are integral to over twenty classes of drugs, including those for cancer, infectious diseases, and neurological disorders. encyclopedia.pub The piperidine scaffold's prevalence stems from its ability to be readily modified, allowing for the fine-tuning of pharmacological properties to achieve desired therapeutic effects.
Piperidine-containing compounds are one of the most important synthetic building blocks for drug development. arizona.edunih.gov The inclusion of a carboxamide linker, as seen in piperidine carboxamides, further enhances the drug-like properties of these molecules. This functional group can participate in hydrogen bonding interactions with biological targets, a crucial factor in achieving high binding affinity and selectivity. The versatility of the piperidine carboxamide scaffold allows for the exploration of vast chemical space, leading to the discovery of compounds with a wide range of biological activities.
Historical Context of N Pyridin 4 Yl Piperidine 4 Carboxamide Research
While a precise, linear history of N-(Pyridin-4-YL)piperidine-4-carboxamide research is not extensively documented in a single source, a timeline of its investigation can be inferred from key publications. The exploration of piperidine-4-carboxamide derivatives as a class has been ongoing for several years, with significant findings emerging in the 21st century.
Overview of Key Research Areas for N Pyridin 4 Yl Piperidine 4 Carboxamide
Synthetic Methodologies for this compound
The synthesis of this compound is a multi-step process that begins with the independent synthesis of its core heterocyclic precursors.
Synthesis of Precursor Intermediates
The foundational step in synthesizing the target compound is the preparation of 1-(pyridin-4-yl)piperidine-4-carboxylic acid. This key intermediate is itself constructed from simpler pyridine (B92270) and piperidine (B6355638) building blocks.
The synthesis of the crucial intermediate, 1-(pyridin-4-yl)piperidine-4-carboxylic acid, involves the formation of its constituent parts, pyridine-4-carboxylic acid (isonicotinic acid) and piperidine-4-carboxylic acid (isonipecotic acid).
One established method for producing these precursors involves the catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. researchgate.net The outcome of this reduction is highly dependent on the reaction conditions. When the reduction is performed using a nickel catalyst in an alkaline medium, the result is pyridine-4-carboxylic acid. researchgate.net Conversely, if the catalytic reduction is carried out in glacial acetic acid with a platinum catalyst, piperidine-4-carboxylic acid is formed directly. researchgate.net
Once the individual piperidine and pyridine precursors are obtained, the final intermediate is typically formed through a nucleophilic aromatic substitution reaction. This involves the N-arylation of piperidine-4-carboxylic acid with an activated pyridine, such as 4-chloropyridine (B1293800) or 4-fluoropyridine, under basic conditions to yield 1-(pyridin-4-yl)piperidine-4-carboxylic acid. clearsynth.comguiding-bio.com
The versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives through the modification of the piperidine and pyridine rings.
Substituted Piperidines: The synthesis of substituted piperidines is a well-developed field in organic chemistry. nih.gov A primary method is the hydrogenation or reduction of corresponding substituted pyridine precursors. nih.gov This approach is widely used due to the commercial availability of a vast range of substituted pyridines. nih.gov Other advanced methods include:
Cyclization Reactions: Intramolecular cyclization of linear precursors, such as 1,6-enynes or ϖ-amino fatty acids, provides a direct route to the piperidine ring. nih.gov
Diastereoselective Methods: For creating specific stereoisomers, methods like the intramolecular reductive cyclization of 1,5-diketone monoximes can be employed to produce polysubstituted N-hydroxypiperidines. ajchem-a.com
Condensation Reactions: Dipicolinic acid can be condensed with various aldehydes and ketones to form pyridine carbinols, which are then reduced to the corresponding substituted piperidine derivatives. researchgate.net
Substituted Pyridines: Creating substituted pyridine moieties offers another avenue for structural diversity. Recent progress in C–H activation and transition-metal-catalyzed chemistry has significantly expanded the possibilities for decorating the pyridine nucleus. nih.gov Solid-phase synthesis techniques have been developed to produce tetrasubstituted pyridines from immobilized amino acids, allowing for modification with various carboxamides and aryl groups. nih.gov
Formation of the Carboxamide Linkage
The crucial step in the synthesis is the formation of the amide bond between the 1-(pyridin-4-yl)piperidine-4-carboxylic acid intermediate and an appropriate amine. This reaction is central to the assembly of a vast number of biologically active molecules. researchgate.net
Amide bond formation is typically achieved by activating the carboxylic acid group of the precursor, which then reacts with an amine. researchgate.net This process is facilitated by a variety of coupling reagents, each with specific characteristics and applications. nih.gov
Common classes of coupling reagents include carbodiimides and phosphonium (B103445) or aminium/uronium salts. peptide.comsigmaaldrich.com
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and Ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC) are frequently used. peptide.com To minimize side reactions like racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included. peptide.com
Phosphonium and Aminium/Uronium Reagents: These reagents, such as BOP, PyBOP, HBTU, and TBTU, are highly efficient and popular in both solid-phase and solution-phase synthesis. sigmaaldrich.combachem.com They convert carboxylic acids into reactive esters that readily couple with amines. bachem.com TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is a widely used aminium salt known for its high efficiency. bachem.com These reactions require a non-nucleophilic base, with N,N-Diisopropylethylamine (DIPEA) being one of the most common choices. bachem.com
Below is a table comparing common coupling reagents used in amide synthesis.
| Reagent Class | Examples | Common Additive/Base | Key Characteristics |
| Carbodiimides | EDC, DCC, DIC | HOBt, DMAP nih.govpeptide.com | Widely used; EDC and its urea (B33335) byproduct are water-soluble, simplifying purification. peptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | DIPEA, NMM sigmaaldrich.combachem.com | Generally provide clean reactions with high yields; do not cause guanidinylation side reactions. sigmaaldrich.combachem.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | DIPEA, NMM sigmaaldrich.combachem.com | Very efficient and popular for peptide synthesis; byproducts are typically soluble in organic and aqueous solutions. bachem.com Can cause guanidinylation if used in excess. sigmaaldrich.com |
Achieving high yield and purity in the formation of the carboxamide linkage requires careful optimization of reaction conditions. Key parameters include the choice of solvent, base, temperature, and stoichiometry of the reagents. nih.govresearchgate.net
Solvent: The choice of solvent can significantly impact reaction rate and yield. Common solvents for amide coupling reactions include acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and dichloromethane (B109758) (DCM). nih.govgoogle.comnih.gov
Base: A tertiary amine base, such as DIPEA or triethylamine (B128534) (Et3N), is typically required to neutralize the acid formed during the reaction and to facilitate the coupling process. nih.govbachem.com The amount and type of base can be critical; for instance, studies have shown that varying the equivalents of DIPEA can substantially affect the reaction yield. nih.gov
Stoichiometry and Reaction Time: The ratio of the carboxylic acid, amine, and coupling reagent must be optimized. For example, investigations into similar syntheses have tested varying equivalents of reagents to find the optimal balance for achieving full conversion of the starting material in the shortest time. researchgate.net
Temperature: Most amidation reactions are run at room temperature, but adjustments may be necessary to control side reactions or improve the reaction rate. nih.gov
An example of optimizing conditions for an amide coupling is shown in the table below, based on a study of coupling an electron-deficient amine. nih.gov
| Coupling Reagent | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HATU (1) | DIPEA (5) | DMF | 23 | 5 | 38 |
| EDC (1), HOBt (cat) | DIPEA (5) | AcCN | 23 | 48 | 38 |
| EDC (1), DMAP (1), HOBt (cat) | DIPEA (5) | AcCN | 40 | 48 | 72 |
Purification and Characterization Methodologies
Following the synthesis, the crude product must be purified and its chemical structure confirmed. A combination of chromatographic and spectroscopic techniques is employed for this purpose. researchgate.net
Purification:
Chromatography: This is the most common method for purification. Reverse-phase High-Performance Liquid Chromatography (HPLC) using a C18 column with a gradient of acetonitrile and water is effective for resolving impurities. Column chromatography using silica (B1680970) gel is also a standard technique. researchgate.net
Crystallization: If the compound is a solid, crystallization can be a highly effective method for achieving high purity. A common solvent system for similar structures is a mixture of ethanol (B145695) and water, which can yield needle-like crystals.
Extraction and Washing: Aqueous workup procedures are used to remove water-soluble byproducts and excess reagents. peptide.com
Characterization: The identity and purity of the final this compound product are confirmed using several analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. Specific chemical shifts and coupling constants provide definitive proof of the compound's identity. For example, the proton NMR spectrum of a related structure shows characteristic signals for the pyridine and piperidine protons.
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the compound, confirming its elemental composition. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The presence of characteristic N-H and C=O stretching frequencies confirms the formation of the amide bond. researchgate.net
Purity Analysis: HPLC is the standard for determining the purity of the final compound, with a purity of >98% often being the target for research applications. Elemental analysis can also be performed to confirm the empirical formula. nih.gov
A summary of these methodologies is provided in the table below.
| Method | Purpose | Typical Implementation |
| Column Chromatography | Purification | Silica gel with ethyl acetate/hexane gradient. researchgate.net |
| HPLC | Purification & Purity Analysis | Reverse-phase C18 column with acetonitrile/water gradient. |
| Crystallization | Purification | Recrystallization from a solvent mixture like ethanol/water. |
| ¹H and ¹³C NMR | Structure Elucidation | Analysis of chemical shifts (δ) and coupling constants (J). researchgate.net |
| Mass Spectrometry | Molecular Weight Determination | ESI-MS to find the [M+H]⁺ ion. nih.gov |
| IR Spectroscopy | Functional Group Identification | Detection of characteristic amide N-H and C=O stretches. researchgate.net |
Scalability Considerations in Synthetic Routes for this compound
The primary route for synthesizing this compound involves the coupling of 4-aminopyridine (B3432731) with a derivative of piperidine-4-carboxylic acid. The scalability of this process is heavily dependent on the choice of starting materials, coupling agents, and reaction conditions.
A plausible and scalable synthetic approach commences with the activation of piperidine-4-carboxylic acid, followed by its reaction with 4-aminopyridine. The piperidine nitrogen is typically protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions. This protecting group can be removed in a subsequent step.
Key Scalability Factors:
Choice of Coupling Reagent: The selection of the amide coupling reagent is paramount for a scalable process. While numerous coupling reagents exist, only a select few are suitable for large-scale applications due to factors like cost, safety, and the ease of removal of byproducts. google.comnih.gov
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. google.comnih.gov However, the dicyclohexylurea (DCU) byproduct from DCC is poorly soluble, which can complicate purification on a large scale. nih.gov EDC is often preferred as its urea byproduct is water-soluble and more easily removed. sci-hub.st
Phosphonium and Uronium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient but are generally more expensive, limiting their use in large-scale manufacturing unless high efficiency is critical. nih.gov
Acid Chlorides: An alternative is the conversion of piperidine-4-carboxylic acid to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com This method is often cost-effective but can be sensitive to other functional groups in the molecule and may require careful control of reaction conditions to avoid side reactions. google.com
Solvent Selection and Work-up: The choice of solvent impacts reaction kinetics, product solubility, and the ease of purification. For large-scale synthesis, solvents that are easily recoverable, have a low environmental impact, and allow for straightforward product isolation are preferred. The work-up procedure should be simple, avoiding complex extractions or chromatographic purifications where possible.
Process Control and Safety: Maintaining consistent reaction temperatures, addition rates, and mixing is crucial for reproducible results and safety on a large scale. The exothermic nature of amide bond formation needs to be carefully managed to prevent runaway reactions.
Interactive Data Table: Comparison of Common Coupling Reagents for Scalability
| Coupling Reagent | Key Advantages for Scalability | Key Disadvantages for Scalability | Typical Byproduct |
| DCC | Low cost, readily available. | Insoluble urea byproduct (DCU) complicates purification. nih.gov | Dicyclohexylurea (DCU) |
| EDC | Water-soluble urea byproduct is easily removed during aqueous work-up. sci-hub.st | Higher cost compared to DCC. | 1-ethyl-3-(3-dimethylaminopropyl)urea |
| T3P® (n-Propanephosphonic acid anhydride) | High reactivity, clean reaction profiles, and water-soluble byproducts. | Higher cost. | Phosphonic acids |
| SOCl₂ (via acid chloride) | Very low cost of the reagent. google.com | Generates corrosive HCl and SO₂ gas; can be harsh for complex molecules. google.com | HCl, SO₂ |
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles is increasingly important in pharmaceutical manufacturing to minimize environmental impact and enhance sustainability. khanacademy.orggoogle.com
Key Green Chemistry Considerations:
Atom Economy: The ideal synthesis maximizes the incorporation of all atoms from the starting materials into the final product. news-medical.net Direct catalytic amidation, where water is the only byproduct, offers the highest atom economy. googleapis.com However, these reactions often require high temperatures or specialized catalysts. googleapis.comresearchgate.net The use of stoichiometric coupling reagents inherently lowers the atom economy due to the formation of byproducts. nih.gov
Use of Safer Solvents: The pharmaceutical industry is a major consumer of solvents, which contribute significantly to waste. google.com Green solvent selection guides are often used to choose solvents with better environmental, health, and safety profiles. nih.govacs.org For the synthesis of this compound, replacing traditional solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible, is a key objective. google.comwhiterose.ac.uk
Catalytic Reagents: The use of catalytic methods over stoichiometric reagents is a core principle of green chemistry. Research into catalytic direct amidation using boronic acids or transition metals is an active area. googleapis.comchemistryviews.org Biocatalysis, using enzymes like lipases, also presents a green alternative for amide bond formation, often proceeding under mild conditions in aqueous or green solvents. nih.govnih.govacs.org Recent advancements have even shown the biocatalytic synthesis of piperidine derivatives. google.com
Waste Reduction and Prevention: Minimizing waste is a primary goal. smolecule.comlongdom.org This can be achieved through process optimization to improve yields, recycling solvents, and choosing synthetic routes that generate benign byproducts. acs.org For instance, developing a one-pot synthesis where the starting materials are converted to the final product without isolating intermediates can significantly reduce waste and resource consumption.
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that allow for lower reaction temperatures is a key area of research.
Interactive Data Table: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |
| High Atom Economy | Utilizing catalytic direct amidation of piperidine-4-carboxylic acid and 4-aminopyridine. googleapis.com | Reduces waste, maximizes raw material utilization. news-medical.net |
| Safer Solvents | Replacing chlorinated solvents (e.g., DCM) and polar aprotic solvents (e.g., DMF) with greener alternatives like 2-MeTHF or CPME. google.comnih.gov | Reduces environmental impact and improves worker safety. |
| Catalysis | Employing catalytic amounts of a promoter (e.g., boronic acid) for amide formation instead of stoichiometric coupling reagents. chemistryviews.org Exploring biocatalytic routes using enzymes. nih.govnih.gov | Reduces waste, improves efficiency, and allows for milder reaction conditions. |
| Waste Prevention | Optimizing reaction conditions to maximize yield and minimize byproduct formation. Designing a one-pot synthesis to avoid intermediate isolation steps. smolecule.comacs.org | Reduces the amount of waste generated and simplifies the overall process. |
Synthesis of Novel this compound Derivatives
The synthesis of this compound derivatives primarily relies on established amide bond formation methodologies. A common and direct approach involves the coupling of a piperidine-4-carboxylic acid derivative with a 4-aminopyridine moiety.
One prevalent synthetic route begins with the activation of the carboxylic acid on the piperidine ring. This is often achieved using standard coupling agents. For instance, a solution of a suitably protected piperidine-4-carboxylic acid can be treated with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). nih.gov The activated acid is then reacted with the desired substituted 4-aminopyridine, leading to the formation of the central amide bond. nih.gov Another effective coupling system involves the use of (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), also known as HATU, often in the presence of an organic base like N,N-diisopropylethylamine (iPr2NEt) in a solvent such as dimethylformamide (DMF). nih.govacs.org
Alternative strategies involve multi-step sequences. For example, a piperidine ring can be constructed through methods like the hydrogenation of a corresponding pyridine precursor. nih.govmdpi.com Heterogeneous cobalt catalysts have been used for the hydrogenation of pyridine derivatives to their piperidine counterparts. mdpi.com Once the substituted piperidine ring is formed, subsequent functionalization can lead to the desired carboxamide derivative. Reductive amination is another key technique used, for example, to introduce substituents onto the piperidine nitrogen. nih.gov
The general synthetic scheme can be summarized as the reaction between an activated carboxylic acid and an amine, a cornerstone of medicinal chemistry that provides reliable access to a diverse library of these derivatives for biological screening.
Rational Design and Structural Modifications
The development of potent and selective analogs of this compound is frequently guided by rational, structure-based drug design (SBDD) and quantitative structure-activity relationship (QSAR) modeling. arabjchem.orgnih.gov These computational approaches leverage structural information from target proteins, such as kinases or proteases, to design molecules with improved binding affinity and specificity.
A key strategy involves fragment-based drug design, where small molecular fragments that bind to specific pockets of a target enzyme are identified and then linked together to create a more potent inhibitor. nih.gov In the context of renin inhibitors, for example, new pyrimidine (B1678525) derivatives were designed to enhance the activity of an initial fragment hit. nih.govresearchgate.net This involved introducing a basic amine group to interact with the catalytic aspartic acids of the enzyme and optimizing substituents to fit into the S1/S3 binding pockets. nih.govresearchgate.net This rational approach led to a remarkable 65,000-fold increase in potency by adding only seven heavy atoms to the original fragment. nih.gov
Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, such as Topomer Comparative Molecular Field Analysis (Topomer CoMFA), is another powerful tool. arabjchem.org This method explores how the three-dimensional fields (steric and electrostatic) of a series of molecules correlate with their biological activity. By analyzing a set of 36 piperidine carboxamide derivatives, a robust Topomer CoMFA model was generated to understand the structural requirements for inhibiting Anaplastic Lymphoma Kinase (ALK). arabjchem.org The insights from such models guide the design of new compounds with predicted high inhibitory activity. arabjchem.orgresearchgate.net
Furthermore, molecular docking simulations are used to predict how a designed molecule will bind within the active site of a target protein. researchgate.net This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, and helps rationalize the structure-activity relationships observed experimentally. For instance, docking studies on Protein Kinase B (PKB/Akt) inhibitors revealed how the amide linker in the carboxamide series provides a relatively inflexible spacer that influences how substituents can interact with the target kinase. nih.govacs.org
Identification of Key Pharmacophoric Features within Analogs
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For derivatives of this compound, the key pharmacophoric features often depend on the specific biological target.
For many kinase inhibitors, a common pharmacophore includes:
A Hinge-Binding Heterocycle: A nitrogen-containing heterocyclic system, such as a pyrrolo[2,3-d]pyrimidine, is frequently used to form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding site. nih.gov
A Central Scaffold: The piperidine ring acts as a rigid central scaffold, correctly positioning the other pharmacophoric elements.
An Amide Linker: The carboxamide group (-C(O)NH-) itself is a key feature, often participating in hydrogen bonding with the protein backbone and providing a specific geometry and rigidity compared to more flexible linkers like ethers. nih.govacs.org
A Lipophilic Group: A substituted aryl or benzyl (B1604629) group, attached to the amide nitrogen or the piperidine ring, typically occupies a hydrophobic pocket in the target protein. nih.govacs.org The nature and substitution pattern of this group are critical for potency and selectivity.
In the context of CCR5 inhibitors, a "Y-shape" pharmacophore model has been proposed to describe the necessary arrangement of functional groups for potent inhibition. nih.gov For tubulin inhibitors, a different set of features is important, often involving two aromatic regions connected by a linker, where the piperidine-carboxamide core can serve as part of this linker system. nih.gov The ability of the nitrogen atom in the pyridine ring to act as a hydrogen bond acceptor is also a recurring feature in the interaction of these compounds with their biological targets. nih.gov
Impact of Heteroatom and Substituent Variations on Analog Potency
The potency of this compound analogs is highly sensitive to variations in heteroatoms and substituents on the core structure. Structure-activity relationship (SAR) studies have provided detailed insights into how these modifications influence biological activity.
Substitutions on the Terminal Aromatic Ring: In a series of Protein Kinase B (PKB) inhibitors, modifications to the terminal benzyl group of 4-amino-piperidine-4-carboxamides were extensively studied. nih.govacs.org Variation of a chlorine atom's position on the benzyl ring showed that 4-substitution was optimal for PKB inhibitory activity. nih.govacs.org Increasing the size of the substituent at the 4-position generally led to a decrease in potency, with the 4-tert-butyl analog being significantly less active. nih.govacs.org However, a 2,4-dichlorobenzyl group improved selectivity for PKB over the related kinase PKA. nih.govacs.org
| Compound | Substituent (R) on Benzylamide | PKBβ IC₅₀ (nM) | PKA IC₅₀ (nM) | Selectivity (PKA/PKB) |
|---|---|---|---|---|
| 21 | 4-Cl | 150 | 2100 | 14 |
| 22 | 3-Cl | 280 | 2300 | 8.2 |
| 23 | 2-Cl | 160 | 2800 | 17.5 |
| 28 | 2,4-diCl | 120 | 2900 | 24.2 |
| 27 | 4-tert-Butyl | 1200 | >10000 | >8.3 |
Variations in the Piperidine Ring and Linker: The position of attachment to the piperidine ring is critical. In a series of renin inhibitors, an N-(piperidin-3-yl)pyrimidine-5-carboxamide derivative was found to be significantly more potent than the corresponding N-(piperidin-4-yl) analog, which showed a remarkable decrease in activity. researchgate.net This highlights the importance of the vector and orientation of the substituent groups. Replacing the amide linker with a more flexible ether linker in PKB inhibitors resulted in a complete loss of selectivity against PKA. acs.org
Heteroatom Variations in the Core Rings: Replacing the pyridine ring with other heterocyclic systems can profoundly impact activity. In the development of PKB inhibitors, the pyrrolo[2,3-d]pyrimidine core was crucial for hinge binding. nih.gov When this was replaced with other heterocycles like 7-azaindole (B17877) or pyrazolo[3,4-b]pyridine, the potency was affected. nih.gov Similarly, for Leishmania inhibitors, replacing a 4-pyridyl ring with an imidazole (B134444) resulted in a compound with altered selectivity between the target enzymes CYP51 and CYP5122A1. nih.gov The introduction of nitrogen atoms into aromatic rings (e.g., replacing a phenyl with a pyridyl ring) is a common strategy in drug design to modulate properties such as metabolic stability, permeability, and protein binding. nih.gov For inhibitors of Mycobacterium tuberculosis MenA, analogs with monocyclic rings bearing halogen substituents were explored, showing that meta- and para-derivatives had improved inhibitory and antibacterial activity compared to ortho-derivatives. nih.gov
| Compound | Core Structure | Renin IC₅₀ (nM) |
|---|---|---|
| 5 | N-(Piperidin-4-yl)pyrimidine-5-carboxamide | >10000 |
| 6 | N-((R)-Piperidin-3-yl)pyrimidine-5-carboxamide | 150 |
| 7 | N-((S)-Piperidin-3-yl)pyrimidine-5-carboxamide | 140 |
These examples underscore the intricate relationship between the fine-tuning of substituents and heteroatoms and the resulting biological potency of this compound derivatives.
Structure Activity Relationship Sar Investigations of N Pyridin 4 Yl Piperidine 4 Carboxamide and Its Analogs
Elucidation of Structural Determinants for Biological Potency
The biological potency of N-(Pyridin-4-YL)piperidine-4-carboxamide analogs is highly sensitive to the nature and position of substituents on the piperidine (B6355638), pyridine (B92270), and carboxamide moieties. Systematic investigations have delineated key structural features that drive affinity and efficacy for targets ranging from protein kinases to G-protein coupled receptors.
In the development of inhibitors for Protein Kinase B (PKB/Akt), a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides demonstrated that modifications to the linker and substituent groups were critical for potency. nih.govacs.org An initial lead compound, a 4-amino-4-benzylpiperidine derivative, suffered from high clearance and low oral bioavailability. nih.gov By replacing the benzyl (B1604629) linker with a carboxamide group, researchers identified 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors. nih.gov
Further optimization of this carboxamide series revealed distinct SAR trends. Variation of substituents on the benzyl group attached to the amide nitrogen showed that electron-withdrawing groups were often favorable. For instance, the 2,4-dichlorobenzyl amide analog exhibited a significant increase in selectivity for PKB over the related kinase PKA, with approximately 150-fold selectivity and nanomolar potency against PKB. nih.govacs.org In contrast, increasing the size of other 4-substituents led to a decrease in PKB inhibitory activity, suggesting that the inflexible amide spacer creates steric constraints that prevent larger groups from interacting favorably with the target kinase. nih.gov
Similarly, in a different chemical series targeting N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), modifications to a pyrimidine-4-carboxamide (B1289416) core were instrumental in enhancing potency. acs.orgnih.gov A high-throughput screening hit was systematically altered at three positions to optimize both its potency and lipophilicity. acs.orgnih.gov This work demonstrated that replacing a flexible N-methylphenethylamine group with a conformationally restricted (S)-3-phenylpiperidine moiety led to a threefold increase in inhibitory potency. acs.orgnih.gov
Investigations into piperidine-4-carboxamide derivatives as ligands for sigma (σ) receptors also highlighted the importance of the substituent on the amide nitrogen. nih.gov By replacing a standard N-benzylcarboxamide group with various cyclic and linear moieties, researchers could modulate affinity and selectivity for σ1 and σ2 receptors. nih.gov A derivative featuring a tetrahydroquinoline group linked to the piperidine nitrogen achieved a very high affinity for the σ1 receptor (Ki = 3.7 nM) and a remarkable 351-fold selectivity over the σ2 receptor. nih.gov
Influence of Stereochemistry on Pharmacological Activity
Stereochemistry plays a pivotal role in the pharmacological activity of this compound analogs, dictating the precise three-dimensional arrangement of functional groups and thereby their ability to bind effectively to a biological target. The absolute configuration of chiral centers within the molecule can dramatically influence binding affinity and functional outcome.
A clear example of this is seen in the development of pyrimidine-4-carboxamide inhibitors of NAPE-PLD. acs.orgnih.gov The introduction of chirality through the replacement of a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine group not only reduced lipophilicity but also increased the compound's activity by tenfold. acs.orgnih.gov Furthermore, the conformational restriction achieved by replacing an N-methylphenethylamine group with an (S)-3-phenylpiperidine moiety, which has a defined stereocenter, resulted in a threefold increase in inhibitory potency. acs.orgnih.gov This underscores that a specific stereoisomer provides the optimal geometry for interaction with the enzyme's active site.
Studies on related 4-alkyl-4-arylpiperidine derivatives acting as opioid ligands further reinforce the critical nature of stereochemistry. nih.gov In that series, the configuration and the preferred conformation of the molecule were found to be decisive factors in determining whether a compound would act as a potent agonist or an antagonist. nih.gov This principle is broadly applicable to substituted piperidines, where the spatial orientation of key pharmacophoric elements is a primary determinant of biological function. The introduction of substituents can create chiral centers, and the resulting enantiomers or diastereomers often exhibit significantly different pharmacological profiles. wikipedia.org
Conformational Analysis and Identification of Bioactive Conformations
The biological activity of flexible molecules like this compound and its analogs is dependent on their ability to adopt a specific low-energy, "bioactive" conformation that is complementary to the target's binding site. Conformational analysis is therefore crucial for understanding SAR and for designing more potent and selective ligands.
X-ray crystallography studies of inhibitors bound to their target enzymes have provided invaluable snapshots of these bioactive conformations. For example, the crystal structure of 4-amino-N-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (compound 21) bound to PKBβ revealed the precise interactions that underpin its potency. nih.gov The inhibitor's 4-amino group forms hydrogen bonds with the side chain of Glu236 and the backbone carbonyl of Glu279, while the 4-chlorophenyl ring settles into a lipophilic pocket. nih.gov This bound structure also showed that methylation of the amide nitrogen would disrupt this favorable conformation, which correlates with the observed tenfold drop in activity for the N-methylated analog. nih.govacs.org
The concept of conformational restriction is a powerful strategy used to lock a molecule into its bioactive shape. In the NAPE-PLD inhibitor series, replacing a flexible N-methylphenethylamine side chain with a more rigid (S)-3-phenylpiperidine ring increased potency threefold. acs.orgnih.gov This improvement is attributed to the pre-organization of the molecule into a conformation that is more favorable for binding, reducing the entropic penalty upon interaction with the enzyme. acs.orgnih.gov
In a related context, studies on 4-arylpiperidine opioid ligands demonstrated that potent agonists preferentially adopt a chair conformation where the 4-aryl group is in an axial position. nih.gov Conversely, compounds that favor an equatorial orientation of the 4-aryl group tend to exhibit antagonist properties. nih.gov This illustrates how distinct conformations of the same chemical scaffold can lead to different pharmacological outcomes.
Optimization of Ligand Efficiency and Associated Physicochemical Properties in this compound Series
A key success in this area was observed during the development of PKB inhibitors. nih.gov The initial lead compounds, while potent, were hampered by high in vivo clearance and poor oral bioavailability, classic challenges related to suboptimal physicochemical properties. nih.gov A critical breakthrough was achieved by modifying the linker between the piperidine core and the lipophilic substituent. The strategic introduction of a carboxamide linker led to the discovery of the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series, which featured not only high potency but also the desired oral bioavailability, making them suitable for in vivo studies. nih.gov
Similarly, the optimization of NAPE-PLD inhibitors involved a deliberate effort to tune physicochemical properties alongside potency. acs.orgnih.gov A high-throughput screening hit was systematically modified to reduce its lipophilicity, a common goal in drug discovery to improve solubility and reduce off-target effects. The exchange of a morpholine substituent for an (S)-3-hydroxypyrrolidine was a key modification that successfully reduced lipophilicity while simultaneously increasing activity tenfold, resulting in a potent inhibitor with favorable drug-like properties. acs.orgnih.gov This demonstrates a successful multi-parameter optimization where both affinity for the target and the molecule's broader physicochemical profile were improved in parallel.
Biological Activity and Pharmacological Mechanisms of N Pyridin 4 Yl Piperidine 4 Carboxamide
Target Identification and Elucidation
The identification of specific biological targets for N-(Pyridin-4-YL)piperidine-4-carboxamide is not established in the available scientific literature. While its structural motifs are present in compounds designed to interact with various enzymes, direct evidence of its binding or inhibitory profile is not provided in published research.
Receptor Modulation Studies
The piperidine-4-carboxamide scaffold is a key pharmacophore in the development of C-C chemokine receptor type 5 (CCR5) antagonists, which are investigated for their potential as anti-HIV agents. The CCR5 co-receptor is utilized by the HIV-1 virus to enter host cells.
Research has led to the discovery of potent piperidine-4-carboxamide derivatives that act as CCR5 antagonists. One notable example is TAK-220, a compound that incorporates the piperidine-4-carboxamide moiety and has demonstrated highly potent anti-HIV-1 activity. nih.govutmb.edu The development of TAK-220 highlighted the importance of the piperidine-4-carboxamide structure for metabolic stability and potent inhibition of HIV-1 envelope-mediated membrane fusion. nih.govutmb.edu Further structure-activity relationship (SAR) studies on novel piperidine-4-carboxamide derivatives have yielded compounds with excellent inhibitory activity against CCR5. scilit.com For instance, a disclosed piperidine (B6355638) derivative showed an IC₅₀ of 25.73 nM in a calcium mobilization assay for CCR5 inhibition. scilit.com
Table 2: CCR5 Receptor Antagonism by Piperidine-4-carboxamide Derivatives
| Compound | Assay | IC₅₀ (nM) |
| Piperidine Derivative | Calcium mobilization | 25.73 |
| TAK-220 | CCR5 binding | 3.5 |
| TAK-220 | Membrane fusion inhibition | 0.42 |
Data sourced from references nih.govutmb.eduscilit.com
Selective antagonists of the M4 muscarinic acetylcholine (B1216132) receptor are of interest for the treatment of various central nervous system disorders. While non-selective muscarinic antagonists have shown efficacy, they are often associated with significant side effects. nih.govnih.gov The development of selective M4 antagonists aims to provide a more targeted therapeutic approach. nih.govnih.gov
Recent research has focused on the discovery of first-in-class selective M4 antagonists. nih.gov These efforts have led to the identification of novel compounds with high selectivity for the M4 receptor. nih.govnih.gov However, there is currently no specific data available in the scientific literature that characterizes this compound as a Muscarinic Receptor 4 (M4) antagonist.
The this compound scaffold has been investigated for its interaction with various neurotransmitter receptors. The versatility of the piperidine-4-carboxamide core allows for modifications that can target different receptor types.
Studies on N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4), a multi-target ligand, have shown its ability to interact with several aminergic G protein-coupled receptors (GPCRs), including dopamine (B1211576) and serotonin (B10506) receptors. acs.org Molecular docking studies of D2AAK4 revealed interactions with dopamine D₁, D₂, and D₃ receptors, as well as serotonin 5-HT₂A and 5-HT₇ receptors. acs.org
Furthermore, derivatives of isoxazole-4-carboxamide have been studied as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are ionotropic glutamate (B1630785) receptors critical in nociceptive transmission. nih.gov These compounds have been shown to act as negative allosteric modulators of AMPA receptors. nih.gov Additionally, 4-phenylpiperidine-2-carboxamide analogues have been identified as positive allosteric modulators of the serotonin 5-HT₂C receptor. nih.gov
These findings suggest that the broader class of piperidine and pyridine-containing carboxamides has significant potential to modulate the activity of a range of neurotransmitter receptors.
Dopamine Receptor Subtypes (D2, D3)
Currently, there is a lack of specific research data on the direct interaction and binding affinity of this compound with dopamine D2 and D3 receptor subtypes. While structurally related piperidine and piperazine (B1678402) compounds have been investigated as ligands for dopamine receptors, the specific activity of this compound remains to be elucidated. For instance, studies on different N-(piperidine-4-yl)benzamide derivatives have shown varying affinities for D2-like receptors, but these findings cannot be directly extrapolated to the title compound. nih.govnih.gov
DNA Interaction and Cleavage Mechanisms
The ability of this compound to interact with and cleave DNA has not been specifically detailed in the available scientific literature. Research into related, but structurally distinct, piperidine-containing compounds has shown that certain derivatives can exhibit DNA binding and cleavage capabilities. For example, a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives demonstrated the ability to induce DNA cleavage in assays using calf thymus DNA. nih.govnih.gov Similarly, other complex molecules incorporating a piperidine-4-carboxamide moiety have been shown to act as DNA bisintercalators. nih.gov However, these are complex derivatives, and their activity cannot be assumed for the simpler this compound.
Ion Channel Modulation
Direct evidence of this compound modulating ion channel activity is not present in the current body of research. The broader family of piperidine derivatives has been associated with ion channel activity, particularly calcium channels. For instance, brominated derivatives such as N-(5-bromopyridin-2-yl)piperidine-4-carboxamide have been noted for their potential to inhibit T-type Ca2+ channels, an effect attributed to increased lipophilicity and specific steric and electronic interactions conferred by the bromine atom. Without specific studies, the ion channel modulatory effects of this compound are unknown.
Neurotransmitter Uptake Inhibition
There is no specific information available from the search results regarding the activity of this compound as a neurotransmitter uptake inhibitor. While other classes of compounds, such as 4-arylpiperazine carboxamides, have been designed and synthesized as inhibitors of monoamine neurotransmitter reuptake (targeting serotonin and norepinephrine (B1679862) transporters), these compounds are structurally different from this compound. nih.gov
Cellular Mechanisms of Action of this compound
Cell Cycle Regulation and Arrest
The specific effects of this compound on cell cycle regulation and arrest have not been documented. Studies on more complex N-(piperidine-4-yl)benzamide derivatives have shown potent antitumor activity by inducing cell cycle arrest. For example, certain derivatives were found to arrest the cell cycle in HepG2 cells through a p53/p21-dependent pathway, inhibiting cyclin B1 expression. nih.govresearchgate.net Another distinct class of compounds, DNA-threading bis(9-aminoacridine-4-carboxamides) with piperidine sidechains, has also been shown to cause cell cycle arrest. nih.gov These findings, however, are specific to the derivatives studied and not the title compound.
Apoptosis Induction Pathways
Direct experimental evidence detailing the role of this compound in inducing apoptosis is not available in the reviewed literature. The induction of apoptosis is a known mechanism for some related piperidine derivatives in the context of cancer therapy. For instance, certain novel pyridine (B92270) and pyrazolyl pyridine conjugates, which also contain a piperidine moiety, have been shown to act as caspase activators, inducing apoptosis in HepG2 cancer cells. nih.gov The activation of both intrinsic and extrinsic apoptotic pathways is a mechanism attributed to various complex heterocyclic compounds, but specific data for this compound is absent.
Inhibition of Cell Migration and Invasion
The metastatic spread of cancer cells is a primary contributor to cancer-related mortality, with cell migration and invasion being critical steps in this cascade. Research into piperidine derivatives has revealed their potential to inhibit these processes. For instance, certain 1,2,3-triazole-containing hybrids with a piperidine-4-carboxamide core have been investigated for their effects on cancer cell motility.
One study highlighted a melampomagnolide B-triazole conjugate that significantly reduced the migration of HCT116 colon cancer cells in a Transwell assay. nih.gov The compound was observed to decrease the expression of mesenchymal markers like vimentin (B1176767) and N-cadherin, while also down-regulating transcription factors such as snail and ZEB1, which are pivotal in the epithelial-mesenchymal transition (EMT)—a key process for initiating metastasis. nih.gov Another hybrid compound was found to inhibit the migration of HT-29 colon cancer cells. nih.gov While these compounds are not direct this compound analogs, their activity underscores the potential of the piperidine-4-carboxamide scaffold in developing anti-metastatic agents.
Modulation of Gene and Protein Expression (e.g., Bax, Bcl-2, p53, p21, AMPK, cyclin B1, p-Rb)
The regulation of genes and proteins involved in cell cycle control and apoptosis is a cornerstone of cancer therapy. Studies on N-(piperidine-4-yl)benzamide derivatives, which share the piperidine-4-carboxamide core, have demonstrated significant activity in modulating key regulatory proteins.
One investigation into a series of novel N-(piperidine-4-yl)benzamide derivatives identified a lead compound with potent antitumor activity in HepG2 human liver cancer cells. Western blot analysis revealed that this compound modulated several key proteins. Specifically, it enhanced the expression of the tumor suppressor proteins p53 and p21, as well as Retinoblastoma protein (Rb). The study also showed an increase in the phosphorylation of AMP-activated protein kinase (p-AMPK), a key sensor of cellular energy status that can halt cell proliferation. Concurrently, the compound inhibited the expression of cyclin B1 and phosphorylated Rb (p-Rb), which are crucial for cell cycle progression. These findings suggest that this class of compounds can induce cell cycle arrest through a p53/p21-dependent pathway.
Table 1: Modulation of Protein Expression by a Representative N-(piperidine-4-yl)benzamide Derivative in HepG2 Cells
| Protein | Effect of Treatment | Function in Cell Cycle/Apoptosis |
| p53 | Enhanced expression | Tumor suppressor; transcription factor that regulates cell cycle arrest and apoptosis. |
| p21 | Enhanced expression | Cyclin-dependent kinase inhibitor; downstream effector of p53 that enforces G1 cell cycle arrest. |
| Rb | Enhanced expression | Tumor suppressor that controls the G1/S checkpoint. |
| p-AMPK | Enhanced expression | Cellular energy sensor; its activation can lead to cell cycle arrest. |
| Cyclin B1 | Inhibited expression | Regulatory protein essential for the G2/M transition of the cell cycle. |
| p-Rb | Inhibited expression | Inactivated (phosphorylated) form of Rb; allows cell cycle progression. |
This data is based on a study of N-(piperidine-4-yl)benzamide derivatives and is presented as an illustrative example of the potential activity of piperidine-4-carboxamide compounds.
Anti-angiogenesis Mechanisms (e.g., Chick Chorioallantoic Membrane (CAM) Model)
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. The chick chorioallantoic membrane (CAM) assay is a widely used in vivo model to assess the pro- or anti-angiogenic potential of novel compounds. Research on a series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which are structurally very similar to the subject compound, has demonstrated significant anti-angiogenic properties in the CAM model.
In this study, the compounds were evaluated for their ability to inhibit the formation of blood vessels on the CAM. Several of the synthesized derivatives effectively blocked in vivo angiogenesis. The presence of different substituents on the phenyl ring of the side chain was found to influence their potency, suggesting that both electron-donating and electron-withdrawing groups can modulate the anti-angiogenic and cytotoxic effects of these compounds. These findings indicate that this class of piperidine-4-carboxamide derivatives holds promise as anti-cancer agents by targeting the tumor blood supply.
Table 2: Anti-Angiogenic Activity of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide Derivatives in the CAM Assay
| Compound ID | Substituent on Phenyl Ring | Anti-Angiogenic Activity |
| 10a | 2-chloro | Significant |
| 10b | 3-chloro | Significant |
| 10c | 4-chloro | Significant |
| 12b | 3,4-dichloro | Significant |
| 14b | 3-fluoro | Significant |
| 14c | 4-fluoro | Significant |
This data is derived from a study on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives and illustrates the anti-angiogenic potential within this compound family.
Preclinical in Vitro Research Applications of N Pyridin 4 Yl Piperidine 4 Carboxamide
Anticancer Activity in Various Cell Lines
Derivatives of the N-(pyridin-4-yl)piperidine-4-carboxamide scaffold have demonstrated significant cytotoxic and antiproliferative effects across a diverse range of human cancer cell lines. The versatility of this chemical structure allows for modifications that yield potent activity against cancers of the liver, colon, prostate, and breast, among others.
Research has shown that specific piperidine (B6355638) derivatives can arrest the cell cycle and induce apoptosis through various molecular pathways. For instance, the compound 2-amino-4-(1-piperidine) pyridine (B92270) was found to inhibit cell cycle progression in DLD-1 and HT29 colon cancer cells, causing an arrest in the G1/G0 phase. nih.gov This treatment also suppressed the migration and invasion capabilities of these cancer cells. nih.gov
In the context of liver cancer, a series of novel N-(piperidine-4-yl)benzamide derivatives were synthesized and evaluated for their antitumor properties. researchgate.net One derivative, N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide, was particularly effective against the HepG2 hepatocarcinoma cell line, with an IC50 value of 0.25 μM. researchgate.net Further analysis revealed that this compound induced cell cycle arrest through a p53/p21-dependent pathway by modulating the expression of key regulatory proteins like cyclin B1, p21, and p53. researchgate.net Similarly, another study highlighted a novel pyridine conjugate, compound 9, which showed potent cytotoxicity against HepG2 and MCF-7 cells with IC50 values of 0.18 μM and 0.34 μM, respectively. nih.gov
The protein kinase B (PKB/Akt) signaling pathway, often deregulated in cancer, has been a key target for inhibitors based on this scaffold. nih.govresearchgate.netacs.org The development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides led to potent and selective ATP-competitive inhibitors of PKB. nih.govresearchgate.net These compounds effectively inhibited the growth of human tumor xenografts in preclinical models. nih.gov
Furthermore, derivatives have shown activity against prostate cancer cell lines like PC3 and breast cancer cells (MCF-7). nih.gov The antiproliferative effects of these compounds are often concentration-dependent and linked to the induction of apoptosis via pathways involving caspases, Bax/Bcl-2 regulation, and the generation of reactive oxygen species (ROS). nih.gov
Table 1: Anticancer Activity of Selected this compound Derivatives
| Derivative Compound | Cancer Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide | HepG2 (Liver) | Potent antitumor activity (IC50 = 0.25 μM); induces cell cycle arrest via p53/p21 pathway. | researchgate.net |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Various (Human tumor xenografts) | Potent and orally bioavailable inhibitors of Protein Kinase B (PKB/Akt). | nih.govresearchgate.net |
| Compound 9 (Pyridine conjugate) | HepG2 (Liver), MCF-7 (Breast) | Potent cytotoxicity (IC50 = 0.18 μM and 0.34 μM, respectively); PIM-1 kinase inhibitor. | nih.gov |
| 2-amino-4-(1-piperidine) pyridine | DLD-1, HT29 (Colon) | Inhibits cell cycle progression (G1/G0 arrest) and suppresses cell migration. | nih.gov |
| Compound 17a (Piperidine derivative) | PC3 (Prostate) | Inhibits cell proliferation in a concentration-dependent manner. | nih.gov |
Antimicrobial Activity (Antibacterial, Antifungal)
The piperidine-4-carboxamide framework has been utilized to develop agents with notable antimicrobial properties. researchgate.net Synthetic derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, with some compounds showing activity comparable or superior to the parent molecule. researchgate.net
Studies on various pyridine compounds have revealed a broad spectrum of antimicrobial action. For example, certain pyrazolo[3,4-b]pyridine derivatives exhibited moderate activity against strains such as Staphylococcus aureus, Staphylococcus epidermidis, and Escherichia coli. mdpi.com The antimicrobial potential often depends on the specific substitutions on the pyridine ring. nih.gov For instance, a series of pyridine carboxamide and carbothioamide derivatives were synthesized and tested for their urease inhibition potency, which is relevant for combating ureolytic bacteria like Helicobacter pylori. nih.gov
In antifungal research, pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown significant activity against various fungal strains, including Candida albicans, C. parapsilosis, and C. glabrata. mdpi.com The structural modifications, such as the introduction of a trifluoromethyl group, were noted to enhance the antifungal effects. mdpi.com
Anti-inflammatory Effects
Derivatives of piperidine-4-carboxamide have been investigated for their potential to mitigate inflammation. hamdard.edu.pk Research involving halogenated derivatives demonstrated considerable anti-inflammatory effects in preclinical models. hamdard.edu.pk Specifically, chloro and bromo derivatives of piperidine-4-carboxamide showed potency comparable to the standard drug acetylsalicylic acid in reducing carrageenan-induced edema. hamdard.edu.pk
The mechanism of anti-inflammatory action is often linked to the inhibition of key inflammatory mediators. A series of N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives were screened for their ability to inhibit nitric oxide (NO) release and prostaglandin (B15479496) E2 (PGE2) production in macrophages. nih.gov One compound from this series, 11n, was a potent inhibitor of PGE2 production and was shown to selectively inhibit cyclooxygenase-2 (COX-2) over COX-1. nih.gov This selectivity is a desirable trait for anti-inflammatory drugs, as it may reduce gastrointestinal side effects associated with non-selective COX inhibitors. The compound also reduced levels of other pro-inflammatory cytokines like Interleukin-6 and TNF-alpha. nih.gov
Central Nervous System (CNS) Activities
The piperidine scaffold is a common motif in drugs targeting the central nervous system. Preclinical studies suggest that piperidine-4-carboxamide derivatives possess activities relevant to neurological disorders. Research has indicated that these derivatives can act as potent dopamine (B1211576) reuptake inhibitors. researchgate.net This mechanism is significant for conditions like Parkinson's disease, where dopamine levels are depleted. Additionally, these compounds have been reported to exhibit analgesic properties in animal models, suggesting a potential role in pain management. researchgate.net
Anti-HIV-1 Activity
The fight against Human Immunodeficiency Virus 1 (HIV-1) has benefited from the development of inhibitors based on the piperidine structure. A class of piperidine-4-yl-aminopyrimidines has been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov These compounds are designed to bind to an allosteric site on the HIV-1 reverse transcriptase enzyme, inhibiting its function and preventing viral replication.
Notably, derivatives such as N-phenyl and N-benzyl piperidine analogs have demonstrated high potency against wild-type HIV-1 and, crucially, against a broad range of NNRTI-resistant mutant viruses. nih.govnih.gov This is a significant advantage, as drug resistance is a major challenge in HIV therapy. For example, certain N-benzyl derivatives retain their potency against strains with common resistance-conferring mutations like K103N/Y181C. nih.gov Crystallographic studies have helped to elucidate the binding motif of these inhibitors, guiding further structure-activity relationship (SAR) optimizations. nih.gov
Antileishmanial Activity
Leishmaniasis, a parasitic disease, is another area where N-pyridin-4-yl derivatives have shown promise. Research has focused on inhibiting essential enzymes in the Leishmania parasite, such as sterol biosynthesis enzymes CYP51 and CYP5122A1. nih.gov Analogs of N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide were found to be strong inhibitors of both enzymes and demonstrated effective inhibition of L. donovani promastigote proliferation. nih.gov
Specific compounds in this series showed low micromolar efficacy against intracellular L. donovani amastigotes, the clinically relevant form of the parasite, while exhibiting modest selectivity over mammalian cells. nih.gov Other structurally related compounds, such as 1-aryl-4-(naphthalimidoalkyl) piperazines, were also active against both promastigotes and intracellular amastigotes of Leishmania major and Leishmania mexicana. nih.gov The mechanism of action for one of these compounds was linked to the collapse of the mitochondrial electrochemical potential and an increase in intracellular calcium concentration in the parasite. nih.gov
Standardized In Vitro Enzyme Assays for this compound Activity Quantification
The therapeutic potential of this compound derivatives is quantified through a variety of standardized in vitro enzyme assays that pinpoint their specific molecular targets and mechanisms of action.
For anticancer applications, kinase inhibition assays are paramount. The activity of derivatives has been measured against a panel of kinases, including Protein Kinase B (PKB/Akt), PIM-1 kinase, and mitogen-activated protein kinases like JNK1, JNK2, and p38a. nih.govnih.govnih.gov These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate, often quantified using methods like ELISA or radiometric assays, to determine an IC50 value. researchgate.netnih.gov
In the context of anti-inflammatory research, cyclooxygenase (COX) inhibition assays are critical. These assays differentiate between a compound's inhibitory activity against COX-1 and COX-2 isoforms, which is crucial for predicting potential side effects. nih.gov The indophenol (B113434) method is a common technique used to assess urease inhibition for antimicrobial studies. nih.gov
For anti-HIV research, the primary enzymatic target is HIV-1 reverse transcriptase. In vitro assays measure the inhibition of this enzyme's RNA-dependent DNA polymerase activity, providing IC50 values that quantify the compound's potency as an NNRTI. nih.gov Similarly, for antileishmanial drug discovery, assays targeting parasite-specific enzymes like CYP51 and CYP5122A1 are used to screen for potent and selective inhibitors. nih.gov
Table 2: Enzyme Assays Used to Quantify Activity of Derivatives
| Therapeutic Area | Enzyme/Target | Assay Purpose | Reference |
|---|---|---|---|
| Anticancer | Protein Kinase B (PKB/Akt), PIM-1, JNK, p38a | To quantify inhibition of key cancer-related signaling kinases. | nih.govnih.govnih.gov |
| Anti-inflammatory | Cyclooxygenase (COX-1, COX-2) | To measure the selective inhibition of enzymes responsible for prostaglandin synthesis. | nih.gov |
| Antimicrobial | Urease | To assess inhibition of bacterial urease, important for pathogens like H. pylori. | nih.gov |
| Anti-HIV-1 | HIV-1 Reverse Transcriptase | To quantify the potency of non-nucleoside reverse transcriptase inhibitors (NNRTIs). | nih.gov |
| Antileishmanial | CYP51, CYP5122A1 | To screen for inhibitors of essential sterol biosynthesis enzymes in Leishmania parasites. | nih.gov |
Advanced Cell-based Assays (e.g., High-throughput Screening, Flow Cytometry for Cell Cycle)
A thorough review of publicly available scientific literature and research databases did not yield specific studies detailing the application of this compound in advanced cell-based assays, such as high-throughput screening (HTS) or flow cytometry for cell cycle analysis. Consequently, there are no detailed research findings or specific data tables to present for this particular compound within the scope of these advanced preclinical in vitro research applications.
High-throughput screening is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their biological activity against a specific target. This methodology is pivotal in identifying potential therapeutic candidates from extensive chemical libraries. Similarly, flow cytometry is a sophisticated technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In the context of cell cycle analysis, flow cytometry, often utilizing fluorescent dyes that bind to DNA, can quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M), providing insights into the antiproliferative effects of a compound.
While research exists for structurally related compounds, such as N-(piperidine-4-yl)benzamide derivatives nih.govresearchgate.net and 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, nih.govacs.org which have been evaluated in various cellular assays, the specific data for this compound remains unpublished or unavailable in the public domain. Studies on these related molecules have utilized techniques like flow cytometry to demonstrate cell cycle arrest in cancer cell lines. nih.govresearchgate.net However, due to the explicit focus of this article, the findings from these studies on different compounds cannot be elaborated upon here.
The absence of published data for this compound in these specific assays means that its potential effects on cell cycle progression and its profile in high-throughput screens are not currently known. Further research would be required to elucidate the in vitro biological activities of this specific chemical entity.
Computational Chemistry and Cheminformatics Studies of N Pyridin 4 Yl Piperidine 4 Carboxamide
Molecular Docking and Binding Affinity Predictions with Protein Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding mode and affinity.
In the context of N-(Pyridin-4-YL)piperidine-4-carboxamide and its analogs, molecular docking studies have been instrumental in identifying potential protein targets and elucidating the structural basis of their activity. For instance, studies on similar piperidine-based carboxamides have utilized docking to explore their binding to various enzymes.
One area of investigation has been the potential antitubercular activity of related compounds. Molecular docking of novel 1-(1H-benzimidazol-2-ylmethyl) piperidin-4-imine derivatives into the active site of the enoyl-acyl carrier protein (EACP) reductase enzyme (PDB code: 1ZID) from Mycobacterium tuberculosis has been performed. nih.gov This enzyme is a key component of the fatty acid synthase-II (FAS-II) system, which is essential for the survival of the bacterium. The docking studies aimed to predict the binding interactions and energies, thereby providing a rationale for the observed antitubercular activity of these compounds. nih.gov
Another significant application of molecular docking has been in the design of inhibitors for Rho-associated kinase-1 (ROCK1), a protein implicated in cardiovascular diseases. peerj.com In a study on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, docking was used to understand the critical interactions and binding affinities with ROCK1. peerj.com The analysis of the docked poses revealed key hydrogen bond interactions with residues in the hinge loop and catalytic lysine (B10760008), as well as π-π and hydrophobic interactions with other residues in the active site. mdpi.com
Furthermore, in the development of anticancer agents, molecular docking has been employed to investigate the interaction of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides with phosphatidylinositol 3-kinase (PI3Kα), an attractive target for cancer therapy. nih.gov
The general procedure for such molecular docking studies involves preparing the protein structure, often by removing water molecules and adding hydrogen atoms, and generating a 3D conformation of the ligand. A docking algorithm is then used to sample a large number of possible orientations of the ligand within the protein's binding site and score them based on a scoring function that estimates the binding affinity. The results are then analyzed to identify the most likely binding mode and the key interactions that stabilize the complex.
Table 1: Examples of Protein Targets for Analogs of this compound Investigated by Molecular Docking
| Compound Class | Protein Target | Therapeutic Area | Key Findings from Docking |
| 1-(1H-benzimidazol-2-ylmethyl) piperidin-4-imine derivatives | Enoyl-acyl carrier protein (EACP) reductase | Antitubercular | Prediction of interactions and minimum binding energy within the active site. nih.gov |
| N-ethyl-4-(pyridin-4-yl)benzamide-based compounds | Rho-associated kinase-1 (ROCK1) | Cardiovascular Disease | Identification of H-bond interactions with hinge loop and catalytic lysine residues. peerj.com |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Phosphatidylinositol 3-kinase (PI3Kα) | Anticancer | Investigation of binding interactions to guide the design of potent inhibitors. nih.gov |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKB/Akt) | Anticancer | The 4-amino group forms interactions with Glu236 and the backbone carbonyl of Glu279. nih.gov |
In Silico Prediction of Activity Spectra (PASS) for this compound
The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity spectrum of a compound based on its structural formula. genexplain.comclinmedkaz.org The underlying principle is that the biological activity of a substance is a function of its structure. The PASS algorithm compares the structure of a query compound with a large database of known biologically active substances and, using a Bayesian approach, predicts the probability of the query compound being active (Pa) or inactive (Pi) for a wide range of biological activities. genexplain.com
For novel compounds like this compound, PASS can be a valuable tool for initial screening to identify potential therapeutic applications and off-target effects. nih.gov The output from a PASS prediction is a list of potential biological activities, each with a corresponding Pa and Pi value. Activities with a high Pa value are considered more likely to be exhibited by the compound.
A comprehensive in silico analysis of new piperidine (B6355638) derivatives often includes PASS predictions to determine their potential pharmacological effects. nih.gov The predicted spectrum can include a wide array of activities, such as effects on the central nervous system, cardiovascular system, and potential as antimicrobial or anticancer agents. nih.gov For instance, in a study on new piperidine derivatives, the probabilities of being active (Pa) were analyzed, with values greater than a certain threshold (e.g., Pa ≥ 0.5) being considered significant. nih.gov
The PASS database is extensive and is continuously updated, containing information on thousands of pharmacological effects, mechanisms of action, and specific toxicities. genexplain.comclinmedkaz.org The average accuracy of PASS predictions is reported to be around 95%, as determined by leave-one-out cross-validation. clinmedkaz.org This makes it a reliable method for generating initial hypotheses about the biological profile of a new chemical entity.
Table 2: General Principles of PASS Prediction
| Parameter | Description |
| Input | The 2D structural formula of the compound. |
| Methodology | Bayesian-based algorithm comparing the input structure to a database of known active compounds. genexplain.com |
| Output | A list of potential biological activities with probabilities of being active (Pa) and inactive (Pi). |
| Interpretation | Activities with Pa > Pi are considered possible for the compound. Higher Pa values indicate a higher likelihood of that activity. |
| Scope of Prediction | Pharmacological effects, mechanisms of action, and specific toxicities (e.g., mutagenicity, carcinogenicity). genexplain.com |
Target Prediction Algorithms and Ligand-Based Virtual Screening (e.g., SwissTargetPrediction, MuSSeL)
Target prediction algorithms and ligand-based virtual screening are computational methods used to identify the most likely protein targets of a small molecule. These approaches are based on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological activities.
SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands. nih.gov For a given query molecule, the tool screens it against a database of known active compounds and their targets, and then ranks the potential targets based on a similarity score. This can provide valuable initial leads for experimental validation. Studies on new piperidine derivatives have utilized SwissTargetPrediction to identify potential protein targets, which can then be further investigated using methods like molecular docking. nih.gov
Ligand-Based Virtual Screening (LBVS) involves searching large chemical databases for molecules that are structurally similar to a known active ligand (a "query" molecule). nih.gov This technique is particularly useful when the 3D structure of the target protein is not known. The search for similar molecules can be based on various molecular descriptors, such as fingerprints that encode structural features. The underlying assumption is that molecules with high structural similarity to the query will also bind to the same target and exhibit similar biological activity. nih.gov
MuSSeL (Multi-Scale Similarity Searching for Ligands) is another approach that can be used for ligand-based virtual screening. While specific applications to this compound are not detailed, the principles of such methods are broadly applicable.
These target prediction and virtual screening methods are powerful tools in the early stages of drug discovery. They can help to prioritize compounds for synthesis and biological testing, and to identify potential new uses for existing compounds (drug repositioning).
Table 3: Overview of Target Prediction and Ligand-Based Screening Methods
| Method | Principle | Application |
| SwissTargetPrediction | Predicts targets based on 2D and 3D similarity to known ligands. nih.gov | Initial identification of the most likely protein targets for a novel compound. |
| Ligand-Based Virtual Screening (LBVS) | Searches for molecules in a database that are structurally similar to a known active ligand. nih.gov | Discovery of new potential ligands for a target when the protein structure is unknown. |
| LigTMap | A hybrid ligand and structure-based method for target prediction. It uses ligand similarity to identify potential targets and then refines the prediction using binding mode assessment. nih.gov | Comprehensive target identification by integrating both ligand and protein structure information. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijnrd.orgresearchgate.net The goal is to develop a predictive model that can be used to estimate the activity of new, unsynthesized compounds and to guide the design of more potent analogs. mdpi.com
A QSAR study typically involves the following steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is required.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, such as cross-validation and external validation.
For analogs of this compound, QSAR studies can provide valuable insights into the structural features that are important for their biological activity. For example, a 3D-QSAR study on a series of piperazine-carboxamide inhibitors of Fatty Acid Amide Hydrolase (FAAH) utilized Comparative Molecular Similarity Indices Analysis (CoMSIA) to develop a predictive model. researchgate.net The resulting contour maps from the CoMSIA model highlighted regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties could be modified to enhance the inhibitory activity. researchgate.net
Similarly, a 3D-QSAR study on N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors used both Comparative Molecular Field Analysis (CoMFA) and CoMSIA to establish structure-activity relationships. peerj.com The contour maps generated from these models provided a visual representation of the favorable and unfavorable regions for substitution, which was then used to design new, more potent inhibitors. peerj.com
Table 4: Key Concepts in QSAR Modeling
| Concept | Description |
| Descriptors | Numerical values that represent the physicochemical properties of a molecule (e.g., logP, molecular weight, electronic parameters). researchgate.net |
| Training Set | A set of compounds with known biological activities used to build the QSAR model. |
| Test Set | An independent set of compounds used to validate the predictive ability of the developed QSAR model. |
| CoMFA (Comparative Molecular Field Analysis) | A 3D-QSAR method that correlates biological activity with the steric and electrostatic fields around the molecules. peerj.com |
| CoMSIA (Comparative Molecular Similarity Indices Analysis) | A 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. peerj.comresearchgate.net |
Advanced Conformational Analysis using Computational Methods
The biological activity of a molecule is highly dependent on its three-dimensional conformation. Advanced conformational analysis using computational methods aims to identify the low-energy, biologically relevant conformations of a molecule. This information is crucial for understanding how a ligand binds to its target protein and for designing new molecules with improved binding properties.
For a flexible molecule like this compound, which contains rotatable bonds, there can be a large number of possible conformations. Computational methods such as molecular mechanics and quantum mechanics can be used to calculate the energy of different conformations and to identify the most stable ones.
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of a molecule over time. In an MD simulation, the movements of the atoms in the molecule are simulated by solving Newton's equations of motion. This allows for the study of the dynamic behavior of the molecule and the identification of its preferred conformations in different environments (e.g., in solution or bound to a protein).
In studies of related compounds, MD simulations have been used to assess the stability of the ligand-protein complex and to analyze the conformational changes that occur upon binding. peerj.com For example, in the study of ROCK1 inhibitors, MD simulations were performed on the docked complexes to evaluate the stability of the binding mode and to calculate the binding free energy using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). peerj.com
The conformational preferences of the piperidine ring and the relative orientation of the pyridyl and carboxamide groups in this compound are critical for its interaction with biological targets. Understanding these conformational aspects through computational analysis can provide valuable guidance for the design of analogs with optimized activity and selectivity.
Medicinal Chemistry and Drug Discovery Perspectives for N Pyridin 4 Yl Piperidine 4 Carboxamide
Scaffold Optimization and Lead Generation Strategies
The N-(pyridin-4-yl)piperidine-4-carboxamide core structure, characterized by a piperidine (B6355638) ring linked to a pyridine (B92270) via a carboxamide group, offers multiple points for chemical modification to enhance pharmacological properties. researchgate.net Lead generation strategies often involve fragment-based screening and high-throughput screening to identify initial hits, which are then optimized through systematic structure-activity relationship (SAR) studies. acs.orgdrugdiscoverychemistry.com
Optimization efforts focus on modifying the piperidine ring, the carboxamide linker, and the pyridine moiety to improve target affinity, selectivity, and pharmacokinetic profiles. For instance, in the development of Protein Kinase B (PKB/Akt) inhibitors, variations of the linker group between the piperidine and a lipophilic substituent were explored. This led to the identification of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors. nih.gov The introduction of a carboxamide linker, compared to more flexible ether linkers, was found to retain activity for PKB while improving selectivity over the related kinase PKA. acs.org
SAR studies on related scaffolds have yielded key insights. For example, within a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, the substitution pattern on a benzylamide moiety was critical for potency and selectivity. A 2,4-dichlorobenzyl amide demonstrated improved selectivity for PKB over PKA. nih.gov Similarly, in the development of antitubercular agents based on a pyridine carboxamide scaffold, SAR and mechanism of action studies were crucial for optimizing the primary hit into a potent lead molecule. nih.gov
The synthesis of these derivatives often involves standard amide coupling reactions. A common method is the reaction of a piperidine-4-carboxylic acid derivative with an appropriate aminopyridine in the presence of a coupling agent like 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDCI) or (1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU). nih.govnih.gov Alternative strategies include the reductive amination of 4-amino-1-Boc-piperidine followed by coupling with an electrophile and deprotection. nih.gov These synthetic routes provide the flexibility needed to systematically explore the chemical space around the core scaffold. nih.govmdpi.com
Table 1: SAR Insights for Piperidine Carboxamide Analogs
Development of Multimodal Agents based on this compound
The structural versatility of the this compound scaffold makes it an excellent foundation for designing multimodal agents that can interact with multiple biological targets. This polypharmacology approach is a growing strategy in drug discovery, particularly for complex diseases.
A notable example is the development of inhibitors targeting multiple isoforms of human carbonic anhydrase (hCA), an enzyme family implicated in various pathologies, including cancer. By attaching a benzenesulfonamide (B165840) group to a piperidine-4-carboxamide core, researchers created a series of compounds that inhibit several hCA isoforms (hCA I, II, IX, and XII) at nanomolar concentrations. nih.gov Specific derivatives showed high activity and selectivity for the cancer-related isoforms hCA IX and XII, demonstrating the potential to create targeted, multimodal anticancer agents from this scaffold. nih.gov
In another study, derivatives of N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamide were identified as inhibitors of two distinct enzymes in Leishmania, CYP51 and CYP5122A1, which are involved in the parasite's sterol biosynthesis. nih.govambeed.com While some analogs were potent inhibitors of CYP51, others showed stronger inhibition of both CYP5122A1 and L. donovani proliferation, highlighting the potential for dual-target antileishmanial drugs. nih.govambeed.com
Furthermore, a series of 2-amino-4-(1-piperidine)pyridine derivatives were designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), both of which are key drivers in certain cancers. mdpi.com This demonstrates the application of the piperidine-pyridine motif in developing dual kinase inhibitors to overcome drug resistance. mdpi.com
Table 2: Examples of Multimodal Agents Based on Piperidine Carboxamide Scaffolds
Drug Repurposing Strategies involving this compound and its Derivatives
Drug repurposing, or finding new uses for existing chemical scaffolds, is an efficient strategy for accelerating drug development. The this compound scaffold and its close analogs have been identified as having activities in new therapeutic areas beyond their initial intended use.
One such discovery involved a new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides. nih.gov Through SAR-guided optimization, potent compounds were developed, and biological activity profiling revealed that they act as tubulin inhibitors. nih.gov This was a new mechanism of action for this chemotype, identifying a novel application in cancer therapy by targeting microtubule dynamics. nih.gov This discovery showcases how a known scaffold can be repurposed to develop agents with a different and valuable biological function. nih.gov
Future Research Directions in this compound Research
Future research on this compound and its derivatives is poised to expand in several promising directions. A key area will be the continued design and synthesis of novel analogs to explore new biological targets and therapeutic areas. The versatility of the scaffold makes it a prime candidate for tackling complex diseases that may benefit from multimodal agents. nih.gov
Further exploration of polypharmacology will be critical. Building on the success of dual inhibitors for cancer and infectious diseases, future work could focus on designing molecules with tailored activity profiles against multiple, rationally selected targets to enhance efficacy and overcome drug resistance. mdpi.comnih.gov For example, developing the 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide scaffold could lead to more selective inhibitors for cancer-related carbonic anhydrase isoforms. nih.gov
The application of advanced computational tools, such as machine learning and molecular docking, will likely accelerate the lead generation and optimization process. drugdiscoverychemistry.com These in silico methods can help prioritize synthetic targets and predict the biological activity of new derivatives, making the exploration of the vast chemical space around the this compound core more efficient.
Finally, further investigation into the mechanisms of action for existing and new derivatives will be essential. As shown by the discovery of tubulin inhibition by a piperidine carboxamide chemotype, a deeper understanding of how these molecules interact with biological systems can unveil novel therapeutic opportunities and repurposing strategies. nih.gov
Q & A
Q. What in vivo models are suitable for evaluating neuropharmacological effects?
- Model Selection : Rodent models (e.g., kainic acid-induced seizures) assess anticonvulsant activity. Dose-response studies (1–10 mg/kg, i.p.) with EEG monitoring can correlate plasma concentrations (measured via LC-MS/MS) with efficacy. For neuropathic pain, the chronic constriction injury (CCI) model evaluates mechanical allodynia reduction .
Data Interpretation and Validation
Q. How to validate off-target effects identified in high-throughput screens?
Q. What statistical methods resolve variability in biological replicate data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
